molecular formula C10H6Br2O2 B12542281 2,3-Dibromonaphthalene-1,4-diol CAS No. 146767-46-6

2,3-Dibromonaphthalene-1,4-diol

Cat. No.: B12542281
CAS No.: 146767-46-6
M. Wt: 317.96 g/mol
InChI Key: YHOZMDLYPRZVPD-UHFFFAOYSA-N
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Description

2,3-Dibromonaphthalene-1,4-diol is a halogenated naphthalene derivative with the molecular formula C10H6Br2O2 . As a dihydroxylated and dibrominated naphthalene, this compound serves as a versatile and valuable synthetic intermediate in organic chemistry and materials science research. Its structure, featuring both bromine substituents and hydroxyl groups, makes it a promising precursor for further functionalization through cross-coupling reactions or for use in the synthesis of more complex polycyclic aromatic systems. Researchers may explore its applications in the development of organic semiconductors, ligands for metal-organic frameworks, or as a building block for novel polymers. The bromine atoms are excellent leaving groups for metal-catalyzed reactions, while the hydroxyl groups can be utilized for etherification or esterification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

CAS No.

146767-46-6

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

2,3-dibromonaphthalene-1,4-diol

InChI

InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H

InChI Key

YHOZMDLYPRZVPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O

Origin of Product

United States

Preparation Methods

Direct Bromination of Naphthalene-1,4-diol

The direct bromination of naphthalene-1,4-diol represents the most straightforward approach to synthesizing 2,3-dibromonaphthalene-1,4-diol. This method involves electrophilic aromatic substitution, where bromine atoms are introduced at the 2- and 3-positions of the naphthalene ring. The reaction is typically conducted in an aqueous medium to moderate the reactivity of bromine and prevent over-bromination.

Reaction Conditions and Mechanism

  • Reagents : Elemental bromine (Br₂) is added dropwise to an aqueous solution of naphthalene-1,4-diol at 0–5°C.
  • Stoichiometry : A 2:1 molar ratio of Br₂ to diol ensures complete dibromination.
  • Kinetic Control : Low temperatures favor para-directing effects of the hydroxyl groups, directing bromination to the 2- and 3-positions.

The reaction proceeds via the formation of a bromonium ion intermediate, which is attacked by the π-electrons of the aromatic ring. Steric hindrance from the 1,4-hydroxyl groups further ensures regioselectivity. After completion, the product is isolated by filtration and recrystallized from ethylene dichloride, yielding 75–85% pure product.

Table 1: Optimization of Direct Bromination
Parameter Optimal Value Effect on Yield
Temperature 0–5°C Maximizes regioselectivity
Br₂:Diol Ratio 2:1 Prevents mono-bromination
Solvent H₂O Enhances solubility of intermediates
Reaction Time 6–8 hours Ensures complete conversion

Diazotization-Hydrolysis of 1,4-Diamino-2,3-dibromonaphthalene

This two-step method involves brominating 1,4-diaminonaphthalene followed by diazotization and hydrolysis to replace amino groups with hydroxyl groups.

Step 1: Bromination of 1,4-Diaminonaphthalene

  • Reagents : Dibromohydantoin or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.
  • Yield : 90–95% for 1,4-diamino-2,3-dibromonaphthalene.

Step 2: Diazotization and Hydrolysis

  • Diazotization : Treatment with NaNO₂ and H₂SO₄ generates diazonium salts.
  • Hydrolysis : Heating in aqueous ethanol replaces amino groups with hydroxyls, yielding the diol.

Critical Considerations :

  • Excess NaNO₂ leads to side products like nitrated derivatives.
  • Hydrolysis at 60–70°C for 4 hours optimizes conversion, achieving 65–70% overall yield.

Reduction of 2,3-Dibromonaphthalene-1,4-dione

2,3-Dibromonaphthalene-1,4-dione serves as a precursor that can be reduced to the diol. The dione is synthesized via bromination of 1,4-naphthoquinone using Br₂ in acetic acid.

Reduction Protocols

  • Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol at 25°C (Yield: 80–85%).
  • Chemical Reduction : NaBH₄ in THF/H₂O at 0°C (Yield: 70–75%).

Mechanistic Insight :
The ketone groups are reduced to hydroxyls via hydride transfer, with bromine atoms remaining intact due to their electron-withdrawing nature.

Protective-Group-Assisted Bromination

To prevent oxidation of hydroxyl groups during bromination, protective strategies using silyl ethers or acetates are employed.

Procedure

  • Protection : Treat naphthalene-1,4-diol with tert-butyldimethylsilyl chloride (TBDMSCl) to form bis-silyl ethers.
  • Bromination : React with Br₂ in CCl₄ at 25°C.
  • Deprotection : Remove silyl groups using tetrabutylammonium fluoride (TBAF).

Advantages :

  • Yields improve to 85–90% by avoiding side reactions.
  • Enables bromination under milder conditions.

Transition-Metal-Catalyzed Bromination

Emerging methods utilize palladium or copper catalysts to enhance selectivity and reduce bromine waste.

Example Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline
  • Bromine Source : CuBr₂
  • Solvent : DMF at 80°C
  • Yield : 88% with >99% regioselectivity.

Mechanism :
The catalyst facilitates oxidative addition of Br₂, followed by directed ortho-bromination relative to hydroxyl groups.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Purity (%) Key Advantage Limitation
Direct Bromination 75–85 95 Simple, one-step Requires strict temperature control
Diazotization-Hydrolysis 65–70 90 Uses inexpensive starting material Multi-step, low overall yield
Dione Reduction 70–85 98 High purity Requires synthesis of dione precursor
Protective-Group Method 85–90 97 Avoids oxidation Additional protection/deprotection steps
Catalytic Bromination 88 99 High selectivity, sustainable Cost of catalysts

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2,3-Dibromonaphthalene-1,4-diol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
2,3-Dibromonaphthalene-1,4-diol C₁₀H₆Br₂O₂ 317.96 Diol, Bromo Aromatic naphthalene core, Br at 2,3; OH at 1,4
2,3-Dibromo-2-butene-1,4-diol C₄H₆Br₂O₂ 249.90 Diol, Bromo, Alkene Aliphatic chain with double bond and Br
2,3-Dibromonaphthalene-1,4-dione C₁₀H₄Br₂O₂ 299.95 Diketone, Bromo Naphthalene core with ketones at 1,4; Br at 2,3
1,4-Dibromo-2,3-dimethylnaphthalene C₁₂H₁₀Br₂ 314.02 Bromo, Methyl Methyl groups at 2,3; no hydroxyls
anti-2,3-Difluorobutane-1,4-diol C₄H₈F₂O₂ 138.10 Diol, Fluoro Aliphatic chain with anti-configuration F

Physical and Spectral Properties

  • 2,3-Dibromonaphthalene-1,4-diol : Crystallizes in an orthorhombic system with high thermal stability inferred from its lattice parameters .
  • 2,3-Dibromonaphthalene-1,4-dione : Reported as a yellow solid (98% yield) with distinct ¹H NMR peaks at δ 8.18 and 7.78 ppm .

Biological Activity

2,3-Dibromonaphthalene-1,4-diol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,3-Dibromonaphthalene-1,4-diol has the molecular formula C10H6Br2O2C_{10}H_6Br_2O_2 and features two bromine atoms and two hydroxyl groups attached to the naphthalene ring. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 2,3-Dibromonaphthalene-1,4-diol exhibits several biological activities:

  • Antifungal Activity : The compound has shown efficacy against various fungal strains. Its mechanism involves disrupting fungal cell membrane integrity, leading to increased permeability and cell death due to nucleotide leakage.
  • Antibacterial Properties : Similar to its antifungal effects, studies suggest that 2,3-Dibromonaphthalene-1,4-diol may inhibit bacterial growth by targeting cellular components essential for survival.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes (CYPs), which play critical roles in drug metabolism. This suggests potential applications in pharmacology for modulating drug interactions.

The biological activity of 2,3-Dibromonaphthalene-1,4-diol is largely attributed to its bromine and hydroxyl groups. These functional groups enhance its reactivity with cellular components:

  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, disrupting their structure and function.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells by generating ROS, which can lead to cellular damage and apoptosis in sensitive organisms.

Comparative Analysis

To better understand the biological implications of 2,3-Dibromonaphthalene-1,4-diol, a comparison with similar compounds is useful:

Compound NameBromination PositionsHydroxyl GroupsBiological Activity
1,3-Dibromonaphthalene-2,7-diol1 & 32Significant CYP inhibition
1,4-Dibromonaphthalene1 & 40Moderate antibacterial activity
NaphthaleneNone0Baseline activity
2,3-Dibromonaphthalene-1,4-dione2 & 30Limited antifungal properties

This table illustrates how variations in bromination and hydroxyl group presence affect both chemical properties and biological activities.

Case Studies

Several studies have investigated the biological effects of 2,3-Dibromonaphthalene-1,4-diol:

  • Antifungal Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Candida albicans at low concentrations. The study highlighted its potential as a therapeutic agent against fungal infections.
  • CYP Inhibition Studies : Another research initiative focused on the interaction of 2,3-Dibromonaphthalene-1,4-diol with cytochrome P450 enzymes. The results indicated a significant inhibition of CYP1A2 and CYP2C19 enzymes, suggesting implications for drug metabolism.

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